6beta-Chloro-17-acetoxyprogesterone

Description

BenchChem offers high-quality 6beta-Chloro-17-acetoxyprogesterone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6beta-Chloro-17-acetoxyprogesterone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20-,21-,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVGANSDLNPXGO-LIASLNQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Synthesis of 6-Chloro-17-acetoxyprogesterone (Chlormadinone Acetate): A Technical Guide

As a Senior Application Scientist in steroidal active pharmaceutical ingredients (APIs), I approach the development of synthetic progestins not merely as a sequence of chemical transformations, but as a carefully orchestrated manipulation of stereoelectronic principles. The discovery and synthesis of 6-chloro-17-acetoxyprogesterone , universally known as Chlormadinone Acetate (CMA) , represents a masterclass in rational drug design.

Synthesized initially in 1959 at Syntex and introduced for medical use in 1965, CMA was developed to overcome the poor oral bioavailability and rapid metabolic degradation of natural progesterone [1]. By strategically introducing functional groups to the steroidal nucleus, chemists engineered a molecule with potent progestogenic activity and unique antiandrogenic properties.

Pharmacodynamic Architecture: Why the Modifications Matter

The structural evolution from 17α-hydroxyprogesterone to CMA involves three critical modifications, each serving a distinct pharmacological purpose:

-

17α-Acetylation: The addition of the acetate group protects the C17 position from metabolic degradation, drastically enhancing oral bioavailability and lipophilicity.

-

Δ6-Dehydrogenation (C6-C7 Double Bond): The introduction of a conjugated diene system flattens the A/B ring junction, locking the steroid into a conformation that maximizes binding affinity to the Progesterone Receptor (PR).

-

C6-Chlorination: The highly electronegative and bulky chlorine atom at the C6 position prevents enzymatic reduction of the Δ4-3-ketone system by hepatic enzymes. Furthermore, this halogenation is the primary driver of CMA's antiandrogenic activity, allowing it to competitively inhibit the Androgen Receptor (AR) and block 5α-reductase [2].

Fig 1: Pharmacological signaling and dual-receptor modulation by Chlormadinone Acetate.

Retrosynthetic Logic and Stereochemical Control

The industrial synthesis of CMA typically begins with solasodine or diosgenin, which is degraded via the Marker degradation to 16-dehydropregnenolone acetate (16-DPA), and subsequently converted to 17α-acetoxyprogesterone .

The transformation of 17α-acetoxyprogesterone to CMA requires the installation of the 6-chloro-Δ4,6-diene system. Direct halogenation of a dienol ether is historically fraught with poor regioselectivity and polyhalogenation. Therefore, the field-proven methodology utilizes a highly controlled epoxidation-hydrochlorination sequence [3].

The Causality of the Epoxidation-Hydrochlorination Route:

-

Regioselective Epoxidation: When 17α-acetoxy-4,6-pregnadiene-3,20-dione is treated with a peroxy acid (e.g., m-CPBA), the Δ6 double bond is selectively epoxidized. The Δ4 double bond is electron-deficient due to its conjugation with the C3 carbonyl, making it inert to electrophilic peroxy acids.

-

Stereofacial Selectivity: The bulky β-methyl group at C10 completely blocks the β-face of the steroid. Consequently, the peroxy acid must attack from the less hindered α-face, yielding the 6,7α-epoxide exclusively.

-

Trans-Diaxial Opening & Thermodynamic Dehydration: Upon exposure to anhydrous HCl, the epoxide oxygen is protonated. The chloride nucleophile attacks the C6 position. The resulting 6β-chloro-7α-hydroxy intermediate is highly unstable under strongly acidic conditions; it rapidly undergoes dehydration. The elimination of water is thermodynamically driven by the restoration of the extended conjugated Δ4,6-diene system, yielding the final 6-chloro configuration.

Fig 2: Late-stage synthetic workflow and stereochemical logic for CMA production.

Validated Experimental Methodologies

The following protocols represent a self-validating system for the late-stage functionalization of CMA, adapted from established patent literature [3] and optimized for industrial scale-up.

Protocol A: Stereoselective Epoxidation of 17α-Acetoxy-4,6-pregnadiene-3,20-dione

Objective: Isolate the 6,7α-epoxide intermediate with >95% diastereomeric excess.

-

Preparation: Dissolve 10.0 g of 17α-acetoxy-4,6-pregnadiene-3,20-dione in 150 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the reactor to 0–5 °C.

-

Oxidation: Slowly add 1.1 equivalents of meta-chloroperoxybenzoic acid (m-CPBA, 77% purity) in portions over 30 minutes to manage the exothermic reaction.

-

In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 4 hours. The electron-deficient nature of the Δ4 bond ensures no over-epoxidation occurs.

-

Quench & Wash: Quench the reaction with 50 mL of 10% aqueous sodium sulfite to destroy unreacted peroxide. Wash the organic layer sequentially with saturated sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

-

Isolation: Dry the DCM layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the residue from methanol to yield 17α-acetoxy-6,7α-epoxy-4-pregnene-3,20-dione as a white crystalline solid.

Protocol B: Hydrochlorination and Dehydration to Chlormadinone Acetate

Objective: Epoxide ring opening and spontaneous dehydration to form the 6-chloro-diene.

-

Reaction Setup: Suspend 5.0 g of the 6,7α-epoxide intermediate in 120 mL of glacial acetic acid in a glass-lined reactor.

-

Gas Sparging: Bubble anhydrous hydrogen chloride (HCl) gas slowly through the suspension at room temperature (20–25 °C). The suspension will gradually turn into a clear, pale-yellow solution as the chlorohydrin forms and subsequently dehydrates.

-

Maturation: Continue HCl sparging for 4 hours. Seal the reactor and allow the mixture to stir for an additional 16 hours to ensure complete thermodynamic conversion to the conjugated diene.

-

Precipitation: Pour the reaction mixture slowly into 500 mL of vigorously stirred ice water. A light yellow precipitate of crude Chlormadinone Acetate will form immediately.

-

Purification: Filter the precipitate, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under vacuum at 50 °C. Recrystallize from isopropyl ether to achieve >99% HPLC purity.

Quantitative Process Metrics

To ensure reproducibility and benchmark process efficiency, the following tables summarize the pharmacological targets and synthetic yields expected from the workflows described above.

Table 1: Pharmacodynamic Profile of Chlormadinone Acetate

| Parameter | Value / Characteristic | Clinical Significance |

| Progesterone Receptor (PR) Affinity | ~130% relative to natural progesterone | High contraceptive efficacy at low doses |

| Androgen Receptor (AR) Affinity | Competitive Antagonist (IC₅₀ ~ 1-5 μM) | Reverses androgen-dependent conditions (acne) |

| 5α-Reductase Inhibition | Type I Enzyme Inhibitor | Prevents conversion of testosterone to DHT |

| Elimination Half-Life | 25–89 hours | Supports once-daily oral dosing regimens |

| Glucocorticoid Activity | Negligible | Prevents metabolic side effects seen in other progestins |

Table 2: Synthetic Workflow Yields and IPC Parameters

| Synthetic Step | Reagents / Solvents | Expected Yield | IPC Method & Target |

| Dehydrogenation | DDQ or Chloranil, Toluene, Reflux | 75 – 82% | HPLC (UV 280nm): <2% starting material |

| Epoxidation | m-CPBA, DCM, 0–5 °C | 85 – 90% | TLC (Hexane/EtOAc): Disappearance of diene |

| Hydrochlorination | Anhydrous HCl gas, Glacial Acetic Acid | 88 – 92% | HPLC (UV 285nm): >98% API purity |

Conclusion

The synthesis of Chlormadinone Acetate remains a benchmark in steroidal chemistry. By leveraging steric hindrance to dictate the stereochemistry of epoxidation, and utilizing thermodynamic driving forces to execute a flawless hydrochlorination-dehydration sequence, chemists can produce this highly valuable API with exceptional purity. Understanding the causality behind these steps—specifically why direct halogenation is bypassed in favor of the epoxide intermediate—is essential for any scientist involved in the scale-up and lifecycle management of steroidal drugs.

References

The Evolution and Mechanistic Paradigm of 6-Chlorinated Progestins: A Historical and Pharmacological Retrospective

Executive Summary

The development of synthetic progestogens (progestins) represents a cornerstone of 20th-century reproductive endocrinology and oncology. Natural progesterone, while biologically potent, is severely limited by rapid first-pass metabolism in the gut and liver, rendering it orally inactive. The quest for orally bioavailable derivatives led to the rational design of 6-chlorinated progestins in the late 1950s and early 1960s. By introducing a chlorine atom at the C6 position of the steroid nucleus, chemists unlocked unprecedented metabolic stability and receptor pleiotropy. This whitepaper explores the historical milestones, structure-activity relationships (SAR), and the self-validating experimental methodologies that defined the era of 6-chlorinated progestins, such as Chlormadinone Acetate (CMA) and Cyproterone Acetate (CPA).

The Rational Design of 6-Chlorinated Steroids

Early attempts to synthesize orally active progestins yielded 17α-acetoxyprogesterone in 1954[1]. While an improvement, it still lacked the potency required for low-dose clinical applications. The true pharmacological breakthrough occurred with the modification of the steroid B-ring.

In 1959, researchers discovered that introducing a halogen (chlorine) at the C6 position, coupled with a Δ6 double bond, drastically improved both potency and metabolic stability. This led to the creation of , which was introduced for medical use in 1965[2]. Shortly after, in 1961, R. Wiechert at Schering synthesized by adding a 1,2α-methylene group to the 6-chloro-Δ6 scaffold[1][3]. While initially developed as a progestin, CPA's potent antiandrogenic effects were serendipitously discovered in 1965, forever changing the treatment landscape for androgen-dependent conditions[4].

Structural evolution from natural progesterone to 6-chlorinated synthetic progestins.

Structure-Activity Relationship (SAR) & Mechanistic Causality

The addition of the 6-chloro group fundamentally alters the steroid's pharmacodynamics and pharmacokinetics through explicit causal mechanisms:

-

Metabolic Shielding (Pharmacokinetics): The C6 position is a primary target for enzymatic degradation (e.g., 6β-hydroxylation by cytochrome P450 enzymes). The electronegative and sterically bulky chlorine atom physically blocks these enzymes. Furthermore, the electron-withdrawing nature of the halogen stabilizes the conjugated Δ4-3-ketone system in the A-ring, preventing rapid reduction by 3α-hydroxysteroid dehydrogenases, thereby [5].

-

Receptor Pleiotropy (Pharmacodynamics): The Δ6 double bond and the C6-chlorine flatten the A/B ring system. This planar conformation thermodynamically favors deep insertion into the hydrophobic ligand-binding domain of the Progesterone Receptor (PR), resulting in high-affinity agonism[6]. Interestingly, in the case of CPA, the combination of the 6-chloro group and the 1,2α-methylene bridge alters the spatial geometry such that it binds to the Androgen Receptor (AR) but fails to induce the conformational change required for coactivator recruitment, thereby acting as a[4].

Dual-receptor modulation mechanism of 6-chlorinated progestins like Cyproterone Acetate.

Pharmacological Profiling

While both CMA and CPA share the 6-chloro-Δ6 core, their distinct structural nuances dictate their clinical applications. CMA is primarily a potent progestin with moderate antiandrogenic properties, whereas CPA is a profound antiandrogen with [2][7].

| Compound | PR Agonism | AR Antagonism | Glucocorticoid Activity | Elimination Half-Life | Primary Indication |

| Progesterone | High (Reference) | None | None | ~5 minutes (Oral) | Luteal Support |

| Chlormadinone Acetate (CMA) | High (1.3x Progesterone) | Moderate | Weak | 25–89 hours | Contraception |

| Cyproterone Acetate (CPA) | High | Very High | Weak | 1.6–4.3 days | Hyperandrogenism / Prostate Cancer |

Validated Experimental Methodologies

To understand the development of these compounds, one must examine the historical and modern protocols used to synthesize and validate them. The following methodologies emphasize self-validating systems and the causality behind each procedural step.

Regioselective Synthesis Workflow of 6-Chlorinated Progestins

The synthesis of the 6-chloro-Δ4,6-diene system from a 3-keto-Δ4 precursor (like 17α-acetoxyprogesterone) requires precise regiocontrol.

Step-by-Step Protocol:

-

Enolization (Protection & Activation): React the starting steroid with ethyl orthoformate and a catalytic amount of p-toluenesulfonic acid (TsOH) in dioxane.

-

Causality: This step converts the Δ4-3-ketone into a 3-ethoxy-Δ3,5-diene. This not only protects the reactive 3-ketone but also shifts the electron density, making the C6 position highly nucleophilic and susceptible to electrophilic attack.

-

-

Electrophilic Chlorination: Cool the reaction mixture to 0°C and add N-chlorosuccinimide (NCS) or a Vilsmeier-type reagent (DMF/POCl₃).

-

Causality: The electrophilic chlorine selectively attacks the activated C6 position. Temperature control (0°C) is critical to prevent over-chlorination or non-specific halogenation at C4.

-

-

Dehydrohalogenation & Restoration: Treat the intermediate with a mild acid (e.g., dilute HCl) to hydrolyze the enol ether back to the 3-ketone, followed by treatment with a mild base or oxidant (like chloranil) to eliminate a proton and establish the Δ6 double bond.

-

Self-Validation Checkpoint: Monitor the reaction via UV-Vis spectroscopy. The starting Δ4-3-ketone exhibits a λmax at ~240 nm. The successful formation of the extended conjugated Δ4,6-3-ketone system induces a distinct bathochromic shift to a λmax of ~284 nm. If this shift is absent, the elimination step has failed, and the protocol must be paused and investigated.

-

Core synthetic workflow for introducing the 6-chloro-Δ6 modification in steroid scaffolds.

Differential Receptor Binding & Functional Assay

To validate the dual PR-agonist/AR-antagonist nature of compounds like CPA, a robust, self-validating in vitro assay is required.

Step-by-Step Protocol:

-

Lysate Preparation: Culture T47D cells (high PR expression) and LNCaP cells (high AR expression). Lyse cells in a hypertonic buffer containing protease inhibitors to isolate the cytosolic fraction.

-

Radioligand Displacement (Binding Affinity):

-

Incubate LNCaP lysates with 1 nM[³H]-R1881 (a synthetic androgen) and titrate unlabeled CPA ( 10−10 to 10−5 M).

-

Incubate T47D lysates with 1 nM [³H]-Promegestone (a synthetic progestin) and titrate unlabeled CPA.

-

Causality: Using synthetic radioligands (R1881 and Promegestone) instead of natural testosterone or progesterone prevents rapid enzymatic degradation of the tracer during the incubation period, ensuring signal stability.

-

-

Phase Separation & Scintillation: Add dextran-coated charcoal to the mixture, incubate for 10 minutes, and centrifuge.

-

Causality: The charcoal matrix physically traps small, free hydrophobic steroids but is too dense for large receptor-protein complexes to enter. Thus, the supernatant exclusively contains receptor-bound radioligand.

-

-

Functional Reporter Validation (Agonism vs. Antagonism): Transfect cells with a Luciferase reporter plasmid driven by either a Progesterone Response Element (PRE) or an Androgen Response Element (ARE).

-

Self-Validation Checkpoint: In the ARE-luciferase assay, CPA must be tested both alone (to confirm a lack of intrinsic agonism) and in the presence of 1 nM DHT (to confirm competitive antagonism). Include Flutamide as a positive control for AR antagonism. If Flutamide fails to reduce the DHT-induced luciferase signal by >80%, the assay window is compromised, and the microplate data is systematically invalidated.

-

Conclusion

The historical development of 6-chlorinated progestins underscores a triumph in rational drug design. By understanding the metabolic liabilities of natural hormones, mid-20th-century chemists utilized targeted halogenation to create compounds like CMA and CPA. Today, these molecules remain vital tools in both clinical endocrinology and as foundational templates for modern steroidal drug discovery.

References

-

"Discovery and development of antiandrogens", Wikipedia, The Free Encyclopedia, URL: [Link]

-

"Chlormadinone acetate", Wikipedia, The Free Encyclopedia, URL: [Link]

-

"Cyproterone acetate", Wikipedia, The Free Encyclopedia, URL: [Link]

-

"The clinical relevance of progestogens in hormonal contraception: Present status and future developments", PMC, National Institutes of Health, URL: [Link]

-

"Synthesis and biological activity of 17-esters of 6-dehydro-16-methylene-17 -hydroxyprogesterones", PubMed, National Institutes of Health, URL: [Link]

-

"Cyproterone Acetate | C24H29ClO4 | CID 9880", PubChem, National Center for Biotechnology Information, URL: [Link]

-

"Cyproterone", WikiDoc, URL: [Link]

Sources

- 1. The clinical relevance of progestogens in hormonal contraception: Present status and future developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlormadinone acetate - Wikipedia [en.wikipedia.org]

- 3. Discovery and development of antiandrogens - Wikipedia [en.wikipedia.org]

- 4. Cyproterone acetate - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological activity of 17-esters of 6-dehydro-16-methylene-17 -hydroxyprogesterones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6β-Chloro-17-acetoxyprogesterone as a Progesterone Impurity

Abstract

The control of impurities is a critical aspect of active pharmaceutical ingredient (API) development and manufacturing, directly impacting the safety and efficacy of the final drug product. This guide provides a comprehensive technical overview of 6β-Chloro-17-acetoxyprogesterone, a potential process-related impurity in the synthesis of progesterone. We will explore its physicochemical properties, plausible formation pathways, and the strategic implementation of analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing a framework for robust impurity control in progesterone API.

The Imperative of Impurity Control in Pharmaceutical Manufacturing

Progesterone (pregn-4-ene-3,20-dione) is a crucial steroid hormone, both endogenously and as a pharmaceutical agent used in hormone therapy, fertility treatments, and to prevent certain pregnancy complications.[1][2] The synthesis of progesterone, like any API, is a multi-step process where impurities can be introduced or generated.[3] These impurities can include starting materials, by-products, intermediates, and degradation products.[4][5]

The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the control of impurities in new drug substances.[6][7] It establishes thresholds for reporting, identification, and toxicological qualification of impurities.[4][5][8] An unidentified impurity can delay regulatory approval and compromise patient safety. Therefore, a thorough understanding of potential impurities, such as 6β-Chloro-17-acetoxyprogesterone, is paramount.

Physicochemical Profile of 6β-Chloro-17-acetoxyprogesterone

6β-Chloro-17-acetoxyprogesterone is a synthetic pregnane steroid, a derivative of 17α-hydroxyprogesterone acetate.[9] Understanding its fundamental properties is the first step in developing effective control strategies.

| Property | Value | Source |

| Chemical Name | 6β-Chloro-17α-acetoxypregn-4-ene-3,20-dione | N/A |

| Molecular Formula | C23H31ClO4 | Derived |

| Molecular Weight | 406.94 g/mol | Derived |

| Parent Compound | 17α-Hydroxyprogesterone Acetate | [9] |

| Structural Class | Halogenated Steroid | [10] |

The presence of the chloro- group at the 6β position and the acetate ester at the C17 position significantly alters the polarity and reactivity compared to the parent progesterone molecule.

Potential Formation Pathways and Mechanistic Insights

The impurity is not a typical degradation product but rather a process-related impurity, likely arising from specific reagents used during the synthesis of progesterone or related progestins. The structure suggests a potential pathway involving the chlorination of a 17α-hydroxyprogesterone acetate intermediate.

A plausible mechanism involves the reaction of a progesterone precursor with a chlorinating agent. For instance, processes for creating halogenated steroids sometimes involve treating a steroid epoxide with hydrochloric acid.[11] If 17α-hydroxyprogesterone acetate is epoxidized at the 6,7 position and subsequently treated with a source of chlorine (like HCl), it could lead to the formation of the 6β-chloro derivative.[11]

The choice of specific reagents and reaction conditions is critical in minimizing the formation of such by-products. Understanding these pathways allows for process optimization to prevent the impurity's formation or for the implementation of purification steps to remove it effectively.

Caption: Plausible formation of the impurity from a progesterone synthesis intermediate.

Analytical Control Strategy

A robust analytical strategy is essential for the detection, identification, and quantification of impurities. For steroid analysis, High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with Mass Spectrometry (MS) for definitive structural elucidation.[12][13]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used method for routine quality control due to its robustness and reliability.[14][15] The α,β-unsaturated ketone chromophore in the A-ring of progesterone and its derivatives allows for sensitive UV detection, typically around 240-245 nm.[15][16]

Protocol 1: HPLC-UV Method for Progesterone Impurity Profiling

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is selected for its hydrophobicity, which provides good retention and separation of steroid molecules.[14][16]

-

Mobile Phase: A gradient elution is often preferred to resolve impurities with different polarities. A common mobile phase consists of a mixture of acetonitrile and water.[14][16]

-

Causality: Acetonitrile is a common organic modifier that provides good peak shape for steroids. A gradient from a lower to a higher organic concentration allows for the elution of both more polar and less polar impurities within a reasonable run time.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C to ensure reproducible retention times.[15]

-

Detection Wavelength: 245 nm.[15]

-

Causality: This wavelength corresponds to the λmax of the core steroid structure, providing high sensitivity for both progesterone and related impurities.

-

-

Sample Preparation: Dissolve the progesterone API in a suitable solvent, such as methanol or a mixture of the mobile phase, to a concentration of approximately 1 mg/mL.

Table 2: Typical HPLC-UV Gradient Program

| Time (min) | % Acetonitrile | % Water |

| 0.0 | 50 | 50 |

| 20.0 | 90 | 10 |

| 25.0 | 90 | 10 |

| 25.1 | 50 | 50 |

| 30.0 | 50 | 50 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the definitive identification and structural confirmation of impurities, especially at low levels, LC-MS/MS is the gold standard.[12][17][18] It provides molecular weight information and fragmentation patterns that act as a fingerprint for the molecule.

Protocol 2: LC-MS/MS for Impurity Identification

-

LC System: An UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for progesterone and its derivatives.[17] Atmospheric Pressure Chemical Ionization (APCI) can also be used and may be less prone to matrix effects for steroids.[19]

-

Mass Analysis:

-

Full Scan: To determine the molecular weight of the parent ion. For 6β-Chloro-17-acetoxyprogesterone, the expected [M+H]+ ion would be around m/z 407.2, considering the isotopic pattern of chlorine.

-

Product Ion Scan (MS/MS): To generate a fragmentation pattern for structural confirmation. The precursor ion (m/z 407.2) is isolated and fragmented to produce characteristic product ions.

-

-

Multiple Reaction Monitoring (MRM): For highly sensitive quantification, specific precursor-to-product ion transitions can be monitored.[17] For progesterone, a common transition is m/z 315.3 → 109.1.[17] A similar approach would be developed for the chlorinated impurity.

Caption: A self-validating analytical workflow for impurity control.

Impact on Progesterone Quality and Safety

The presence of any impurity, particularly a halogenated one, requires careful evaluation.[10] The ICH Q3A(R2) guideline sets identification and qualification thresholds, often starting at 0.10% or 0.15% of the API, depending on the maximum daily dose.[6][20]

-

Identification Threshold: The level above which an impurity must be structurally identified.[5]

-

Qualification Threshold: The level above which an impurity's biological safety must be established.[5][6]

The toxicological profile of a chlorinated steroid could differ significantly from progesterone. There is a potential for genotoxicity, and specific assessments may be required if the impurity level exceeds the qualification threshold.[21][22] Therefore, controlling 6β-Chloro-17-acetoxyprogesterone to below the identification threshold is a critical goal for ensuring the quality and safety of progesterone API.

Conclusion

The effective control of 6β-Chloro-17-acetoxyprogesterone in progesterone API is a multi-faceted challenge that requires a deep understanding of synthetic organic chemistry, analytical science, and regulatory standards. By elucidating potential formation pathways, drug manufacturers can optimize processes to minimize its generation. Furthermore, the implementation of robust, validated analytical methods, such as the HPLC-UV and LC-MS/MS protocols detailed in this guide, ensures that the impurity can be reliably detected and quantified. This systematic approach is fundamental to producing high-quality, safe, and effective progesterone for therapeutic use, in full compliance with global regulatory expectations.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

-

European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

Shapiro, E. L., et al. (1972). Synthesis and biological activity of 17-esters of 6-dehydro-16-methylene-17-hydroxyprogesterones. Journal of Medicinal Chemistry, 15(7), 716-720. Retrieved from [Link]

-

Lejan Team. (n.d.). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

-

Pharma Guide. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. YouTube. Retrieved from [Link]

-

Sinreih, M., et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS ONE, 10(2), e0117984. Retrieved from [Link]

-

Lopedriole, S., et al. (2021). HPLC-UV analytical validation of a method for quantification of progesterone in ex vivo trans-corneal and trans-scleral diffusion studies. Journal of Pharmaceutical and Biomedical Analysis, 193, 113749. Retrieved from [Link]

-

Farris, F. F., et al. (2018). 2018 Progesterone Method Validation Paper Raw Data. Mendeley Data, V1. Retrieved from [Link]

-

Eurofins. (n.d.). Sensitive and High-Throughput bio-analytical assay for measuring Progesterone by LC/MS/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). The structural formulas of some of the progesterone impurities. Retrieved from [Link]

- Google Patents. (n.d.). DE1158966B - Process for the preparation of 6-chloro-1,2ª‡-methylene-í¸-17ª‡-hydroxyprogesterone esters.

-

ResearchGate. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. Retrieved from [Link]

-

Tran, C. S., et al. (2020). LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation. Molecules, 25(21), 5099. Retrieved from [Link]

-

Oxford Academic. (2024). A simple HPLC method for the determination of plasma progesterone levels in the third trimester of human pregnancy. Laboratory Medicine. Retrieved from [Link]

- Google Patents. (n.d.). WO2021238312A1 - Method for purifying progesterone.

-

ResearchGate. (2020). Development and Validation of RP-HPLC-DAD Method for Determination of Progesterone in Capsule. Retrieved from [Link]

-

SynZeal. (n.d.). Progesterone Impurities. Retrieved from [Link]

- Google Patents. (n.d.). CN105949259A - Preparation technology for 6-methylene-17a-hydroxy progesterone acetate.

-

Wikipedia. (n.d.). Hydroxyprogesterone acetate. Retrieved from [Link]

-

SciSpace. (n.d.). Preparation method of 6-methylene-17alpha-hydroxyprogesterone acetate. Retrieved from [Link]

-

Engineering and Technology Journal. (2013). Synthesis and Microbiological Investigation of Progesterone Derivatives. Retrieved from [Link]

-

ChemTalk. (2025). From Simple Building Blocks to Complex Hormones: A Convergent Synthesis Route to Progesterone. Retrieved from [Link]

-

Glass, G., et al. (2014). Quality investigation of hydroxyprogesterone caproate active pharmaceutical ingredient and injection. International Journal of Pharmaceutical Compounding, 18(5), 422-428. Retrieved from [Link]

-

European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances. Retrieved from [Link]

-

bioRxiv. (2023, July 20). De novo progesterone synthesis in plants. Retrieved from [Link]

-

National Science Foundation. (n.d.). Detection of progesterone in aqueous samples by molecularly imprinted photonic polymers. Retrieved from [Link]

-

Katayama, M., et al. (1998). Determination of progesterone and 17-hydroxyprogesterone by high performance liquid chromatography after pre-column derivatization with 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionohydrazide. Analyst, 123(11), 2339-2342. Retrieved from [Link]

-

Han, X., & Liu, D. (2019). Detection and analysis of 17 steroid hormones by ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UHPLC-MS) in different sex and maturity stages of Antarctic krill (Euphausia superba Dana). PLOS ONE, 14(3), e0213398. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathway for Synthesis of Adrenal Steroids from Progesterone. Retrieved from [Link]

-

PubMed. (n.d.). Hypochlorite Oxidation of Select Androgenic Steroids. Retrieved from [Link]

-

MDPI. (2022). Assessment of Glucocorticoid Removal by UVA/Chlorination and Ozonation: Performance Comparison in Kinetics, Degradation Pathway, and Toxicity. Toxics, 10(8), 469. Retrieved from [Link]

-

Nagy, P., et al. (2010). Elucidating mechanisms of chlorine toxicity: reaction kinetics, thermodynamics, and physiological implications. Environmental Toxicology, 25(5), 455-467. Retrieved from [Link]

-

ResearchGate. (n.d.). Chlorinated Plant Steroids and their Biological Activities. Retrieved from [Link]

- Google Patents. (n.d.). WO1988009337A1 - Selective chlorination of steroids and other substrates directed by covalently linked agents comprising a nitrogen-containing ring acting as templates.

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. biorxiv.org [biorxiv.org]

- 3. From Simple Building Blocks to Complex Hormones: A Convergent Synthesis Route to Progesterone | ChemTalk [chemistrytalk.org]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. m.youtube.com [m.youtube.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. lejan-team.com [lejan-team.com]

- 9. Hydroxyprogesterone acetate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. DE1158966B - Process for the preparation of 6-chloro-1,2ªâ¡-methylene-ø-17ªâ¡-hydroxyprogesterone esters - Google Patents [patents.google.com]

- 12. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. HPLC-UV analytical validation of a method for quantification of progesterone in ex vivo trans-corneal and trans-scleral diffusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2018 Progesterone Method Validation Paper Raw Data - Mendeley Data [data.mendeley.com]

- 16. academic.oup.com [academic.oup.com]

- 17. eurofins.com [eurofins.com]

- 18. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lcms.cz [lcms.cz]

- 20. Quality investigation of hydroxyprogesterone caproate active pharmaceutical ingredient and injection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment of Glucocorticoid Removal by UVA/Chlorination and Ozonation: Performance Comparison in Kinetics, Degradation Pathway, and Toxicity [mdpi.com]

- 22. Elucidating mechanisms of chlorine toxicity: reaction kinetics, thermodynamics, and physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Characterization of 6-Chloro-17-acetoxyprogesterone Isomers: A Comprehensive Analytical Guide

Executive Summary

The structural elucidation of substituted steroid hormones is a critical phase in pharmaceutical development. Specifically, 6-chloro-17-acetoxyprogesterone (CAS 2477-73-8)[1] serves as a pivotal intermediate in the synthesis of potent progestins, most notably chlormadinone acetate[2], and is frequently explored in the development of 5α-reductase inhibitors[3]. The chlorination of the steroid B-ring invariably yields a mixture of 6α and 6β stereoisomers. As a Senior Application Scientist, I have designed this guide to detail the mechanistic causality behind isomer formation and provide a self-validating analytical framework—combining High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy—to unambiguously assign the C6 stereocenter.

Chemical Context & Isomeric Causality

The synthesis of 6-chloro-17-acetoxyprogesterone typically proceeds via the chlorination of a 3-enol ether intermediate. This reaction is governed by the competing forces of kinetic and thermodynamic control.

-

The Kinetically Favored 6β-Isomer: Electrophilic attack by chlorine on the enol ether occurs preferentially from the less sterically hindered β-face, yielding the 6β-chloro isomer. However, in the standard chair conformation of the steroid B-ring, a 6β-substituent occupies an axial position. This results in a severe 1,3-diaxial steric clash with the 10β-methyl group, rendering the 6β-isomer thermodynamically unstable.

-

The Thermodynamically Stable 6α-Isomer: Under acidic conditions, the 6β-isomer readily epimerizes to the 6α-chloro isomer. The 6α-position is equatorial , avoiding the 1,3-diaxial interaction. Consequently, commercial preparations of 6α-chloro-17-acetoxyprogesterone often contain the 6β-isomer as a ~10% kinetic impurity[1].

Synthetic workflow and isomerization pathway of 6-chloro-17-acetoxyprogesterone.

Analytical Strategy: The Self-Validating System

To achieve absolute confidence in structural characterization, we must employ a self-validating analytical loop. Relying on a single parameter (e.g., 1D proton shifts) is prone to misinterpretation due to solvent effects or concentration-dependent shifting. Instead, we cross-validate scalar coupling ( J -coupling) with through-space dipole-dipole interactions (NOE) .

The Causality of J-Coupling in Steroids

The Karplus equation dictates that the magnitude of 3JHH coupling is highly dependent on the dihedral angle between adjacent protons.

-

If the chlorine is 6α (equatorial) , the C6 proton is 6β (axial) . An axial proton will exhibit a large trans-diaxial coupling constant ( Ja,a≈10−12 Hz) with the adjacent 7α-axial proton.

-

If the chlorine is 6β (axial) , the C6 proton is 6α (equatorial) . An equatorial proton will only exhibit small gauche/equatorial-axial couplings ( Je,a and Je,e≈2−5 Hz) with the C7 protons.

The NOESY Confirmation

To validate the J -coupling hypothesis, a 2D NOESY experiment is employed. The 10β-methyl group serves as an absolute spatial anchor on the β-face of the steroid. Only a 6β-proton (present in the 6α-chloro isomer) will show a strong through-space correlation to the 10β-methyl group.

Self-validating NMR decision logic for C6 stereocenter assignment.

Experimental Methodologies

Protocol 1: Chromatographic Separation (UPLC-PDA-MS)

Purpose: To isolate the 6α and 6β isomers prior to NMR analysis and confirm molecular mass.

-

Sample Preparation: Dissolve 1.0 mg of the isomeric mixture in 1.0 mL of LC-MS grade Acetonitrile. Vortex for 30 seconds and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

-

Column Selection: Utilize a reverse-phase sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Causality: The slight difference in dipole moment between the axial and equatorial chlorine atoms requires high theoretical plate counts for baseline resolution.

-

Mobile Phase: Binary gradient. Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution: Initial conditions at 40% B, ramp to 80% B over 8 minutes, hold for 2 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

-

Detection: Monitor PDA at 240–245 nm (characteristic of the Δ4 -3-one system) and configure the MS in positive ESI mode, scanning m/z 100–800.

Protocol 2: NMR Acquisition for Stereochemical Validation

Purpose: To acquire high-resolution spectral data for the self-validating logic loop.

-

Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% TMS as an internal standard.

-

1H NMR Acquisition: Acquire 1D proton spectra at 600 MHz. Use a spectral width of 12 ppm, 64k data points, and 16 scans. Causality: High magnetic field strength is critical to prevent second-order effects and accurately extract the J -coupling constants of the complex C6 proton multiplet.

-

13C NMR Acquisition: Acquire 1D carbon spectra with composite pulse decoupling (CPD). Use 1024 scans to ensure sufficient signal-to-noise for the quaternary carbons (C10, C13).

-

2D NOESY Acquisition: Set the mixing time to 300 ms. Acquire 256 increments in t1 and 2048 data points in t2 . Causality: A 300 ms mixing time is optimal for rigid small molecules (~400 Da) to observe through-space dipole-dipole interactions without excessive spin diffusion, allowing definitive correlation between the C6 proton and the 10β-methyl group.

Quantitative Data Presentation

The following tables summarize the expected analytical outputs derived from the self-validating workflows described above.

Table 1: Comparative NMR Parameters for Stereochemical Assignment

| Analytical Parameter | 6α-Chloro-17-acetoxyprogesterone | 6β-Chloro-17-acetoxyprogesterone |

| C6-Proton Shift ( δ , ppm) | ~4.50 | ~4.85 |

| C6-Proton Multiplicity | ddd (axial proton) | dd or m (equatorial proton) |

| Coupling Constants ( J , Hz) | Ja,a≈11.0 , Ja,e≈4.5 | Je,a≈3.0 , Je,e≈2.5 |

| NOESY Correlation (C6-H) | Strong correlation to 10β-Methyl | No correlation to 10β-Methyl |

| C6 Carbon Shift ( δ , ppm) | ~62.0 | ~58.5 |

Table 2: High-Resolution Mass Spectrometry (HRMS) Fragmentation

Note: Both isomers will present nearly identical MS/MS fragmentation patterns; differentiation relies on chromatographic retention time and NMR.

| Fragment Ion | m/z (Theoretical) | Structural Assignment |

| [M+H]+ | 407.1989 | Intact protonated molecule |

| [M+H−HCl]+ | 371.2222 | Loss of hydrogen chloride (forms the 4,6-diene system) |

| [M+H−AcOH]+ | 347.1778 | Loss of acetic acid from the C17 position |

| [M+H−HCl−AcOH]+ | 311.2011 | Sequential loss of HCl and AcOH |

Sources

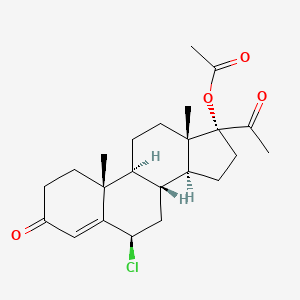

An In-depth Technical Guide to the Physicochemical Properties of 6β-Chloro-17α-acetoxyprogesterone

Introduction

6β-Chloro-17α-acetoxyprogesterone is a synthetic steroidal progestin, a derivative of 17α-hydroxyprogesterone. Its structure, characterized by a chloro- substitution at the 6β position, suggests a modulation of progestogenic activity and metabolic stability compared to its parent compounds. This technical guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies, and stability profile. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established scientific principles to offer a robust framework for the handling, analysis, and further investigation of this compound. While some experimental data for this specific isomer is not widely published, this guide leverages data from closely related analogs and established analytical strategies to provide a thorough and practical resource.

Chemical Identity and Core Physical Properties

The foundational step in any new drug substance investigation is the unambiguous confirmation of its identity and basic physical characteristics. These properties are critical for everything from dose formulation to regulatory filings.

Structural and Molecular Data

The structural integrity and key identifiers for 6β-Chloro-17α-acetoxyprogesterone are summarized in the table below. The presence of the 6β-chloro group is a key structural feature that influences its biological activity and metabolic profile.

| Parameter | Value | Reference(s) |

| IUPAC Name | [(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | [1][2] |

| CAS Number | 2658-74-4 | [1][3][4][5] |

| Molecular Formula | C₂₃H₃₁ClO₄ | [1][3][4] |

| Molecular Weight | 406.94 g/mol | [1][3] |

| Synonyms | 17α-Acetoxy-6β-chloropregn-4-ene-3,20-dione, 6β-Chloro-17-hydroxyprogesterone Acetate, 17α-Acetoxy-6β-chloroprogesterone | [2][4][5] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for developing appropriate handling and formulation strategies.

| Property | Value / Observation | Reference(s) |

| Physical Form | Expected to be an off-white to white crystalline solid, similar to its 6α isomer. | [6] |

| Melting Point | 221-222 °C | [2] |

| Boiling Point | 519.3 ± 50.0 °C (Predicted) | [2] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [2] |

| logP | 4.63 (Predicted) | [2] |

| Storage & Handling | Shipped on blue ice and stored at -20°C, indicating potential sensitivity to temperature. | [6] |

Solubility Profile

Expected Solubility Behavior

Based on the OHP data, 6β-Chloro-17α-acetoxyprogesterone is expected to be:

-

Practically insoluble in water.

-

Sparingly to freely soluble in a range of organic solvents. The solubility is anticipated to increase with temperature in an endothermic dissolution process.[7]

The following table presents the experimental solubility of 17α-hydroxyprogesterone in various solvents at 298.15 K (25 °C), which serves as a valuable reference.

| Solvent | Mole Fraction Solubility (x10⁴) of 17α-hydroxyprogesterone | [7] |

| N,N-dimethylacetamide (DMA) | 363.30 | |

| N,N-dimethylformamide (DMF) | 215.10 | |

| Tetrahydrofuran (THF) | 165.20 | |

| 1,4-Dioxane | 158.40 | |

| Acetone | 83.18 | |

| Ethyl Acetate | 45.19 | |

| Methyl Acetate | 32.14 | |

| Ethyl Formate | 30.27 | |

| n-Propanol | 19.33 | |

| i-Propanol | 16.71 | |

| Ethanol | 14.53 | |

| Methanol | 10.15 | |

| Acetonitrile | 15.68 |

Experimental Protocol for Solubility Determination

To generate definitive data for the title compound, a static equilibrium gravimetric method is recommended.

Objective: To determine the mole fraction solubility of 6β-Chloro-17α-acetoxyprogesterone in various solvents at different temperatures.

Materials:

-

6β-Chloro-17α-acetoxyprogesterone

-

Selected solvents (e.g., Methanol, Ethanol, Acetone, Chloroform, Ethyl Acetate)

-

Thermostatic shaker water bath

-

Analytical balance (±0.1 mg)

-

Drying oven

Procedure:

-

Add an excess amount of 6β-Chloro-17α-acetoxyprogesterone to a known mass of solvent in a sealed vial.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the mixture for at least 24 hours to ensure equilibrium is reached.

-

Allow the solution to settle for 4-6 hours.

-

Carefully withdraw a known mass of the clear, saturated supernatant.

-

Evaporate the solvent from the supernatant in a pre-weighed container using a drying oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.

-

Calculate the mass of the dissolved solute and subsequently the mole fraction solubility.

-

Repeat for each solvent at various temperatures (e.g., in 5 K increments from 278.15 K to 323.15 K).

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation. While experimental spectra for 6β-Chloro-17α-acetoxyprogesterone are not widely published, this section outlines the expected spectral features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the steroid backbone, including the angular methyl groups (C18 and C19), the acetyl group protons, and the vinyl proton at C4. The stereochemistry of the chloro- substituent at the 6β position will influence the chemical shift and coupling constants of the C6 proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for all 23 carbons. Key resonances will include the carbonyl carbons of the ketone and ester groups, the olefinic carbons at C4 and C5, and the carbon bearing the chlorine atom (C6). Predicted ¹³C and ¹H NMR data are available, providing a useful starting point for spectral assignment.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 406 is expected. Key fragmentation pathways for 17-acetoxyprogesterones often involve the loss of the acetyl group (CH₃CO) and subsequent cleavages around the D-ring of the steroid nucleus.[9] High-resolution mass spectrometry (HRMS) should confirm the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorption Bands:

-

C=O Stretching (Ketones): A strong absorption band around 1670-1690 cm⁻¹ for the α,β-unsaturated ketone in the A-ring. Another sharp band for the C20 ketone.

-

C=O Stretching (Ester): A strong absorption band around 1730-1750 cm⁻¹.

-

C=C Stretching: A band of medium intensity around 1610-1630 cm⁻¹ for the C4-C5 double bond.

-

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

-

Analytical Methodologies

A robust, stability-indicating analytical method is paramount for quality control, stability testing, and pharmacokinetic studies. While a specific validated method for 6β-Chloro-17α-acetoxyprogesterone is not published, methods for closely related compounds like medroxyprogesterone acetate provide an excellent template.[8][10][11]

Proposed Stability-Indicating HPLC-UV/MS Method

Objective: To develop and validate a method for the quantification of 6β-Chloro-17α-acetoxyprogesterone and the separation of its potential degradation products.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of Acetonitrile and water (or a suitable buffer like 0.1% formic acid in water).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV at ~245 nm and/or Mass Spectrometry (ESI positive mode)

-

Internal Standard: A structurally similar compound not expected to be present in the sample, such as Medroxyprogesterone acetate.[8][10]

Method Validation Parameters (as per ICH Q2(R1)):

-

Specificity: Demonstrated through forced degradation studies, ensuring separation of the main peak from degradants and placebo components.

-

Linearity: Assessed over a concentration range (e.g., 50% to 150% of the expected sample concentration).

-

Accuracy: Determined by recovery studies of spiked samples.

-

Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Established based on signal-to-noise ratios.

-

Robustness: Assessed by making small, deliberate changes to method parameters (e.g., flow rate, column temperature, mobile phase composition).

Caption: Proposed workflow for the HPLC analysis of 6β-Chloro-17α-acetoxyprogesterone.

Stability Profile and Degradation Pathways

Understanding the chemical stability of a drug substance is a core requirement of drug development. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Proposed Forced Degradation Study Protocol

The following protocol is based on ICH guidelines and is designed to evaluate the stability of 6β-Chloro-17α-acetoxyprogesterone under various stress conditions.

Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photostability: Expose the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analysis:

-

Analyze stressed samples at various time points using the validated stability-indicating HPLC method.

-

Determine the percentage of degradation.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

Use LC-MS/MS to identify the mass of degradation products and propose their structures.

Caption: Workflow for a forced degradation study of 6β-Chloro-17α-acetoxyprogesterone.

Biological Activity and Mechanism of Action

As a progesterone derivative, 6β-Chloro-17α-acetoxyprogesterone is expected to exert its biological effects primarily through interaction with the progesterone receptor (PR).

Progesterone Receptor (PR) Signaling

The progesterone receptor is a nuclear hormone receptor that acts as a ligand-activated transcription factor. Upon binding to its ligand (progesterone or a synthetic progestin), the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the physiological effects associated with progesterone, such as regulation of the menstrual cycle and maintenance of pregnancy.

Caption: Simplified progesterone receptor signaling pathway.

Progesterone Receptor Binding Assay

To quantify the affinity of 6β-Chloro-17α-acetoxyprogesterone for the progesterone receptor, a competitive binding assay is the standard method.

Objective: To determine the relative binding affinity (RBA) or IC₅₀ value of the test compound for the progesterone receptor.

Principle: The assay measures the ability of the unlabeled test compound to compete with a radiolabeled progestin (e.g., ³H-promegestone) for binding to a source of progesterone receptors (e.g., recombinant human PR or cytosol from rabbit uterus).

Brief Protocol:

-

Prepare a source of progesterone receptors.

-

Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand.

-

In parallel incubations, add increasing concentrations of unlabeled 6β-Chloro-17α-acetoxyprogesterone.

-

After incubation, separate the receptor-bound from unbound radioligand (e.g., using dextran-coated charcoal).

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC₅₀ (the concentration that inhibits 50% of the specific binding).

Conclusion

6β-Chloro-17α-acetoxyprogesterone is a synthetic progestin with well-defined chemical identifiers. While a complete experimental dataset for its physicochemical properties is not yet available in the public domain, this guide provides a comprehensive framework based on its known characteristics, data from closely related analogs, and established scientific protocols. The provided methodologies for solubility determination, analytical quantification, and stability assessment offer a clear path for researchers to generate the necessary data for drug development and further investigation. Its structural similarity to other potent progestins strongly suggests activity at the progesterone receptor, which can be confirmed and quantified using standard pharmacological assays. This guide serves as a foundational resource for enabling the next phase of research into this promising compound.

References

-

Pharmaffiliates. (n.d.). 6β-Chloro-17-acetoxy Progesterone. Retrieved from [Link][5]

-

Exley, D., Gellert, R. J., Harris, G. W., & Nadler, R. D. (1967). The site of action of 'chlormadinone acetate' (6-chloro-Δ6-dehydro-17α-acetoxyprogesterone) in blocking ovulation in the mated rabbit. Journal of Physiology, 195(3), 697–714.[12]

-

Boreham, D. R., Vose, C. W., & Palmer, R. F. (1976). Mass spectrometry in structural and stereochemical problems CCXLV. The electron impact induced fragmentation reactions of 17-oxygenated progesterones. Organic Mass Spectrometry, 11(5), 533-544.[9]

-

Li, R., et al. (2024). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Molecules, 29(7), 1569.[7]

-

NIST. (n.d.). Medroxyprogesterone acetate. Retrieved from [Link][13]

-

Caritis, S. N., et al. (2012). Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). Journal of Chromatography B, 903, 163-169.[8]

-

Venkataramanan, R., et al. (2006). Development and validation of a high-performance liquid chromatography–mass spectrometric assay for the determination of 17α-hydroxyprogesterone caproate (17-OHPC) in human plasma. Journal of Chromatography B, 840(1), 25-30.[10]

-

Waters Corporation. (n.d.). Analysis of Serum 17-Hydroxyprogesterone, Androstenedione, and Cortisol by UPLC-MS/MS for Clinical Research. Retrieved from [Link][14]

-

Méité, S., et al. (2016). Qualitative Determination of Photodegradation Products of Progesterone and Testosterone in Aqueous Solution. Water, Air, & Soil Pollution, 227(8), 273.[15]

-

R-Biopharm. (n.d.). Medroxyprogesterone Acetate ELISA. Retrieved from [Link][16]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Progesterone receptor assay | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 5. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]

- 6. usbio.net [usbio.net]

- 7. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PROGESTERONE AND 6-CHLORO-DELTA 6-17-ACETOXYPROGESTERONE AS INHIBITORS OF SPERMATOGENESIS IN THE RABBIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Visualizer loader [nmrdb.org]

- 11. lcms.cz [lcms.cz]

- 12. The solution conformation of 17α-acetoxy-6α-methylprogesterone (‘medroxyprogesterone acetate’) : use of circular dichroism, nuclear overhauser effect difference and two-dimensional J spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Membrane Progesterone Receptors (mPRs, PAQRs): Review of Structural and Signaling Characteristics | MDPI [mdpi.com]

- 14. bionmr.unl.edu [bionmr.unl.edu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. 6.alpha.-Methyl-17.alpha.-hydroxyprogesterone acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

An In-Depth Technical Guide to 6β-Chloro-17-acetoxyprogesterone (CAS Number: 2658-74-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 6β-Chloro-17-acetoxyprogesterone, a synthetic progestin of interest in pharmaceutical research and development. Drawing from established literature on structurally and functionally related compounds, this document details its synthesis, mechanism of action, pharmacological profile, and analytical methodologies.

Introduction and Chemical Identity

6β-Chloro-17-acetoxyprogesterone is a halogenated derivative of 17-acetoxyprogesterone, belonging to the pregnane class of steroids.[1] Its chemical structure is characterized by a chlorine atom at the 6β position, which significantly influences its biological activity. This modification is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of steroid hormones.

| Property | Value | Source |

| CAS Number | 2658-74-4 | [1] |

| Molecular Formula | C23H31ClO4 | [1] |

| Molecular Weight | 406.94 g/mol | [1] |

| Synonyms | 17α-Acetoxy-6β-chloropregn-4-ene-3,20-dione | [1] |

Synthesis and Characterization

Conceptual Synthesis Workflow

The synthesis would likely commence from a readily available starting material like 17α-hydroxyprogesterone acetate. The introduction of the 6-chloro group can be achieved through various established methods in steroid chemistry. One common approach involves the formation of a 3-enol ether or a dienamine from the 4-en-3-one system, followed by reaction with a chlorinating agent.

Caption: Conceptual workflow for the synthesis of 6β-Chloro-17-acetoxyprogesterone.

Step-by-Step Conceptual Protocol

-

Protection of the Ketone: The 3-keto group of 17α-hydroxyprogesterone acetate is first protected, for instance, by forming an enol ether using an orthoformate in the presence of an acid catalyst.

-

Chlorination: The resulting enol ether is then reacted with a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), to introduce the chlorine atom at the 6-position. The stereochemistry at C6 can be influenced by the reaction conditions.

-

Deprotection and Isomerization: The protecting group is removed under acidic conditions to regenerate the 4-en-3-one system. This step may also influence the final stereochemistry at the 6-position.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield 6β-Chloro-17-acetoxyprogesterone.

Mechanism of Action: A Progestogenic Profile

As a derivative of progesterone, 6β-Chloro-17-acetoxyprogesterone is expected to exert its biological effects primarily through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily.

Progesterone Receptor Signaling Pathway

Upon entering the target cell, 6β-Chloro-17-acetoxyprogesterone would bind to the ligand-binding domain of the progesterone receptor. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the hormone-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Signaling pathway of progesterone receptor activation.

Pharmacological Profile

The pharmacological properties of 6β-Chloro-17-acetoxyprogesterone are anticipated to be similar to those of other 6-chloro substituted progestins, most notably chlormadinone acetate. These compounds are known for their potent progestogenic and anti-androgenic activities.

| Parameter | Expected Property of 6β-Chloro-17-acetoxyprogesterone | Basis of Extrapolation (Chlormadinone Acetate) |

| Progestogenic Activity | High | Chlormadinone acetate exhibits strong progestogenic effects, approximately one-third higher than progesterone. |

| Anti-androgenic Activity | Significant | Chlormadinone acetate is a known anti-androgen, competitively inhibiting androgen receptors and 5α-reductase. |

| Androgenic Activity | Low to negligible | Generally, 17-acetoxyprogesterone derivatives have low androgenic potential. |

| Estrogenic Activity | Low to negligible | Typically lacks significant estrogenic effects. |

| Glucocorticoid Activity | Possible slight activity | Chlormadinone acetate exhibits a slight glucocorticoid effect. |

Experimental Protocol: Progesterone Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of 6β-Chloro-17-acetoxyprogesterone to the progesterone receptor.

-

Preparation of Receptor Source: Utilize a cytosol fraction from tissues known to express high levels of progesterone receptor (e.g., rabbit uterus) or cells engineered to overexpress the human progesterone receptor.

-

Radioligand: Use a radiolabeled progestin, such as [³H]-promegestone (R5020), as the tracer.

-

Competitive Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (6β-Chloro-17-acetoxyprogesterone) and a reference compound (unlabeled progesterone).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and calculate the relative binding affinity (RBA).

Metabolism

The metabolism of 6β-Chloro-17-acetoxyprogesterone has not been explicitly studied. However, based on the metabolic pathways of the structurally similar chlormadinone acetate, the primary metabolic transformations are expected to involve reduction, hydroxylation, and deacetylation. The main metabolites of chlormadinone acetate are 3α- and 3β-hydroxy derivatives, which retain biological activity.[2]

Analytical Methodologies

The quantification of 6β-Chloro-17-acetoxyprogesterone in biological matrices would necessitate sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Conceptual LC-MS/MS Workflow

Caption: General workflow for the analysis of 6β-Chloro-17-acetoxyprogesterone by LC-MS/MS.

Step-by-Step Conceptual Analytical Protocol

-

Sample Preparation:

-

Spike the biological sample with a suitable internal standard (e.g., a deuterated analog of the analyte).

-

Perform protein precipitation with a solvent like acetonitrile or methanol.

-

Extract the analyte using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction (SPE) with a C18 or mixed-mode cartridge.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve ionization.

-

-

Mass Spectrometric Detection:

-

Ionize the eluting analyte using an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for the analyte and the internal standard for high selectivity and sensitivity.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Potential Therapeutic Applications

Given its expected potent progestogenic and anti-androgenic properties, 6β-Chloro-17-acetoxyprogesterone could be investigated for several therapeutic applications, similar to other synthetic progestins.

-

Contraception: Its primary potential application would be as a component of hormonal contraceptives, either alone or in combination with an estrogen. Its progestogenic activity can inhibit ovulation and alter the cervical mucus and endometrium to prevent pregnancy.

-

Hormone Replacement Therapy (HRT): It could be used in combination with an estrogen in postmenopausal women to protect the endometrium from the proliferative effects of estrogen.

-

Treatment of Gynecological Disorders: Progestins are used to manage conditions such as endometriosis, dysmenorrhea, and abnormal uterine bleeding.

-

Anti-androgen Therapy: Its potential anti-androgenic effects could be explored for the treatment of androgen-dependent conditions in women, such as acne and hirsutism.

It is important to note that extensive preclinical and clinical studies would be required to establish the safety and efficacy of 6β-Chloro-17-acetoxyprogesterone for any of these indications.

Conclusion

6β-Chloro-17-acetoxyprogesterone is a synthetic progestin with a chemical structure that suggests a pharmacological profile characterized by potent progestogenic and anti-androgenic activities. While direct experimental data on this specific compound is limited, a comprehensive understanding of its likely properties and potential applications can be derived from the extensive research on the closely related and clinically used progestin, chlormadinone acetate. This technical guide provides a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of 6β-Chloro-17-acetoxyprogesterone. Further investigation into its synthesis, pharmacology, and safety is warranted to fully elucidate its clinical utility.

References

-

Chlormadinone acetate. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link].

-

Progesterone receptor assay. (n.d.). In EBSCO Research Starters. Retrieved March 15, 2026, from [Link].

Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormadinone acetate (CMA) is a potent, orally active synthetic progestin, first synthesized in 1961.[1][2] A derivative of 17α-hydroxyprogesterone, CMA is a key active pharmaceutical ingredient (API) in oral contraceptives and is also utilized in hormone replacement therapy and for the management of androgen-dependent conditions.[2] Its therapeutic efficacy is rooted in its strong progestogenic and anti-androgenic activities, coupled with weak glucocorticoid effects.[2][3] The chemical structure of CMA is 17α-acetoxy-6-chloro-6-dehydroprogesterone, or 17α-acetoxy-6-chloropregna-4,6-diene-3,20-dione.[1]

The synthesis of a high-purity API is paramount in drug development and manufacturing. A deep understanding of the synthetic pathway and the potential for impurity formation is critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the synthesis of chlormadinone acetate, with a detailed exploration of the formation, identification, and control of related impurities.

The Synthetic Pathway of Chlormadinone Acetate

The synthesis of chlormadinone acetate typically proceeds from a readily available steroid precursor. A common and efficient route involves the chlorination and acetylation of a dehydroprogesterone derivative. The following sections will detail the key transformations and the underlying chemical principles.

A widely employed synthetic approach commences with 6-dehydro-17α-acetoxyprogesterone. This starting material undergoes a chlorination reaction to introduce the characteristic chlorine atom at the C6 position. A common method for this transformation is the reaction with N-chlorosuccinimide (NCS) in the presence of an acid catalyst, such as perchloric acid, in a suitable solvent system like dioxane and water.

Subsequently, the direct synthesis can also start from chlormadinone, which is then acetylated to yield chlormadinone acetate. This acetylation is typically carried out using acetic anhydride with an acid catalyst, for instance, p-toluenesulfonic acid, in a solvent such as glacial acetic acid.[4]

The reaction scheme can be visualized as follows:

Caption: Synthetic routes to Chlormadinone Acetate.

Profiling of Related Impurities

The control of impurities is a critical aspect of pharmaceutical manufacturing, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[5][6] Impurities can arise from various sources, including the starting materials, reagents, intermediates, and degradation of the final product. A thorough understanding of the potential impurities in chlormadinone acetate is essential for developing robust analytical methods and effective control strategies.

The following table summarizes some of the known impurities related to the synthesis of chlormadinone acetate:

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight |

| Chlormadinone Acetate EP Impurity A | 2477-73-8 | C23H31ClO4 | 406.94 |

| Chlormadinone Acetate EP Impurity B | N/A | C23H26BrClO4 | 481.81 |

| Chlormadinone Acetate EP Impurity C | N/A | C24H33ClO4 | 420.97 |

| Chlormadinone Acetate EP Impurity D | 13698-49-2 | C23H27ClO4 | 402.91 |

| Chlormadinone Acetate EP Impurity E | 15251-04-4 | C23H29BrO4 | 449.38 |

| Chlormadinone Acetate EP Impurity F | 1172-82-3 | C24H34O4 | 386.53 |

| Chlormadinone Acetate Impurity G | 302-23-8 | C23H32O4 | 372.50 |

| Chlormadinone Acetate EP Impurity H | 1054-64-4 | C24H34O4 | 386.54 |

| Chlormadinone Acetate EP Impurity L | 2658-74-4 | C23H31ClO4 | 406.94 |

Formation Mechanisms of Key Impurities

The formation of these impurities can be attributed to specific side reactions or incomplete reactions during the synthesis of chlormadinone acetate. Understanding these pathways is crucial for optimizing reaction conditions to minimize their formation.

-

Impurity A (6α-Chloro-17-acetoxy Progesterone): This impurity is a stereoisomer of a potential intermediate. The chlorination step with N-chlorosuccinimide can lead to the formation of both the desired 6-chloro-6-dehydro product and the saturated 6α-chloro adduct. The reaction conditions, particularly the acidity and temperature, can influence the ratio of these products.

-

Impurity D (Delmadinone Acetate): This impurity, characterized by an additional double bond in the A-ring (pregna-1,4,6-triene), can be formed through over-oxidation or dehydrogenation of chlormadinone acetate.[7] The presence of oxidizing agents or prolonged reaction times at elevated temperatures can promote its formation.

-

Impurity G (17α-Acetoxyprogesterone): This impurity is an unreacted starting material or a de-chlorinated by-product. Its presence indicates an incomplete chlorination reaction or a subsequent dehalogenation side reaction.

-

Impurity H (3-Methoxy-17-acetoxypregna-3,5-dien-20-one): The formation of this methoxy impurity can occur if methanol is present as a solvent or impurity and reacts with the enone system of the steroid under acidic conditions.

The following diagram illustrates the potential formation pathways of some key impurities:

Caption: Potential formation pathways of chlormadinone acetate impurities.

Experimental Protocols

Synthesis of Chlormadinone Acetate[4]

Materials:

-

Chlormadinone

-

Glacial Acetic Acid

-

Acetic Anhydride

-

p-Toluenesulfonic Acid

-

30% Sodium Hydroxide Solution

-

Tap Water

-

Ethanol

-

Activated Charcoal